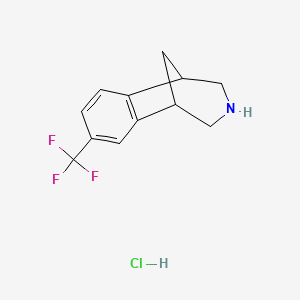

(Rac)-CP-601927 hydrochloride

Description

BenchChem offers high-quality (Rac)-CP-601927 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Rac)-CP-601927 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N.ClH/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9;/h1-2,4,7-8,16H,3,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTWFWUVFSXTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-CP-601927 Hydrochloride: A Technical Guide to its Mechanism of Action as a Nicotinic Acetylcholine Receptor Partial Agonist

(Rac)-CP-601927 hydrochloride is a racemic mixture of the compound CP-601927, which acts as a selective partial agonist at the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Partial Agonism at the α4β2 Nicotinic Acetylcholine Receptor

(Rac)-CP-601927 hydrochloride exerts its effects by binding to and partially activating the α4β2 subtype of nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels widely expressed in the central nervous system and are implicated in various physiological processes, including learning, memory, and mood regulation.[3] As a partial agonist, CP-601927 binds to the receptor but elicits a submaximal response compared to a full agonist like acetylcholine. This dual action allows it to act as a functional antagonist in the presence of a full agonist by competing for the same binding site, thereby modulating cholinergic neurotransmission.[4]

Quantitative Analysis of Receptor Interaction

The interaction of CP-601927 with nicotinic acetylcholine receptors has been quantified through various in vitro assays. The binding affinity (Ki) and functional potency (EC50) at the human α4β2 and α3β4 nAChR subtypes are summarized below.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) |

| CP-601927 | α4β2 nAChR | 1.2 nM[1][2] | 2.6 µM[2] |

| CP-601927 | α3β4 nAChR | 102 nM[1] | - |

Table 1: Quantitative data for CP-601927 interaction with nAChR subtypes.

Signaling Pathways and Cellular Effects

Activation of α4β2 nAChRs by (Rac)-CP-601927 hydrochloride leads to the opening of the ion channel, resulting in an influx of cations, primarily Na+ and Ca2+.[3] The influx of calcium is a critical event that triggers a cascade of downstream signaling pathways. One of the key pathways modulated is the phosphoinositide 3-kinase (PI3K)-Akt signaling cascade, which is known to play a crucial role in promoting neuronal survival and neuroprotection.[5]

Experimental Protocols

Radioligand Binding Assay for Ki Determination

The binding affinity of CP-601927 for nAChR subtypes is typically determined using a competitive radioligand binding assay.

-

Cell Lines: Human embryonic kidney (HEK) 293 cells stably expressing the human α4β2 or α3β4 nAChR subtypes.

-

Radioligand: [³H]-epibatidine is a commonly used high-affinity radioligand for these receptors.

-

Procedure:

-

Cell membranes are prepared from the transfected HEK 293 cells.

-

A fixed concentration of [³H]-epibatidine is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (CP-601927).

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Electrophysiology for EC50 Determination

The functional potency of CP-601927 as a partial agonist is assessed using electrophysiological techniques, such as the two-electrode voltage-clamp method in Xenopus laevis oocytes.

-

Expression System: Xenopus laevis oocytes are injected with cRNAs encoding the human α4 and β2 nAChR subunits.

-

Procedure:

-

After a few days to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

-

The oocyte is voltage-clamped at a holding potential (e.g., -70 mV).

-

Increasing concentrations of CP-601927 are applied to the oocyte, and the resulting inward currents are recorded.

-

-

Data Analysis: The peak current amplitude at each concentration is measured and plotted against the logarithm of the agonist concentration. The EC50 value, which is the concentration that elicits 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Assessment of Antidepressant-Like Effects

The antidepressant-like properties of CP-601927 have been evaluated in mice using the forced swim test.[7]

-

Animals: Male C57BL/6J mice are commonly used.

-

Procedure:

-

Mice are individually placed in a cylinder filled with water (25°C) from which they cannot escape.

-

The test duration is typically 6 minutes.

-

The session is video-recorded, and the total time the mouse remains immobile is scored. Immobility is defined as the cessation of struggling and floating motionless, making only movements necessary to keep the head above water.

-

CP-601927 or a vehicle control is administered intraperitoneally (i.p.) at various doses (e.g., 0.25, 0.75, 1.0, and 1.5 mg/kg) 30 minutes before the test.[7]

-

-

Data Analysis: A reduction in the duration of immobility is interpreted as an antidepressant-like effect. Statistical analysis is performed to compare the immobility times between the drug-treated and vehicle-treated groups.

Enantiomeric Composition

(Rac)-CP-601927 hydrochloride is a racemic mixture, meaning it contains equal amounts of two enantiomers. The specific biological activities of the individual enantiomers of CP-601927 have not been extensively reported in the currently available literature. The synthesis of CP-601927 and the subsequent separation of its enantiomers, for example by chiral high-performance liquid chromatography (HPLC), would be necessary to fully characterize the pharmacological profile of each stereoisomer.[8]

Conclusion

(Rac)-CP-601927 hydrochloride is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor. Its mechanism of action involves the direct binding to and partial activation of this receptor, leading to cation influx and modulation of intracellular signaling pathways such as the PI3K-Akt pathway. This activity profile underlies its observed antidepressant-like effects in preclinical models. Further research into the distinct pharmacological properties of its individual enantiomers could provide a more nuanced understanding of its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 4. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

(Rac)-CP-601927 Hydrochloride: A Technical Overview for Drug Development Professionals

(Rac)-CP-601927 hydrochloride is a racemic mixture containing the active enantiomer CP-601927, a potent and selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] This compound has garnered interest within the research community for its potential therapeutic applications, particularly in the realm of neuropsychiatric disorders, owing to its modulatory effects on the cholinergic system. This technical guide provides a comprehensive overview of (Rac)-CP-601927 hydrochloride, including its mechanism of action, key quantitative data, and relevant experimental methodologies.

Core Compound Characteristics

| Characteristic | Value | Reference |

| Compound Type | Racemic mixture | [1] |

| Active Enantiomer | CP-601927 | [1] |

| CAS Number | 230615-01-7 | |

| Mechanism of Action | α4β2 nicotinic acetylcholine receptor partial agonist | [1][2] |

| Therapeutic Potential | Antidepressant | [1][3] |

Quantitative Data Summary

The following tables summarize the key in vitro binding affinities and in vivo study parameters for the active enantiomer, CP-601927.

In Vitro Binding Affinity

| Receptor Subtype | Ki (nM) | Reference |

| α4β2 nAChR | 1.2 | [1] |

| α3β4 nAChR | 102 | [1] |

In Vivo Antidepressant-Like Efficacy (Forced Swim Test in Mice)

| Dose (mg/kg, i.p.) | Effect | Reference |

| 0.25 | Significant reduction in immobility time | [3] |

| 0.75 | Significant reduction in immobility time | [3] |

| 1.0 | Significant reduction in immobility time | [3] |

| 1.5 | Significant reduction in immobility time | [3] |

Juvenile Rat Toxicity Study

| Dose (mg/kg, oral gavage) | Observed Effects | Reference |

| 0.3 | No significant effects | [2] |

| 1.0 | No significant effects | [2] |

| 3.0 | Death in 2 male rats, transient reduction in body weight, decreased motor activity in females | [2] |

Mechanism of Action and Signaling Pathway

(Rac)-CP-601927 hydrochloride, through its active enantiomer CP-601927, acts as a partial agonist at α4β2 nAChRs. These receptors are ligand-gated ion channels widely expressed in the central nervous system and are implicated in the regulation of various neurotransmitter systems. The "cholinergic hypothesis of depression" suggests that a hyperactive cholinergic system may contribute to depressive symptoms.[4] By acting as a partial agonist, CP-601927 can modulate cholinergic activity. In the presence of the endogenous agonist acetylcholine, a partial agonist will compete for the same binding site but elicit a smaller response, effectively reducing the overall cholinergic signaling. This reduction in cholinergic supersensitivity is believed to be a key mechanism for its antidepressant-like effects.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Toxicity study in juvenile rats with the α4β2 nicotinic acetylcholine receptor partial agonist CP-601,927 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The potent and selective α4β2*/α6*-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-CP-601927 Hydrochloride: A Technical Guide to its Target Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-CP-601927 hydrochloride is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system implicated in various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the receptor binding characteristics of (Rac)-CP-601927 hydrochloride, including quantitative binding data, detailed experimental methodologies for its characterization, and an exploration of the downstream signaling pathways it modulates. The information is presented to support further research and drug development efforts targeting the α4β2 nAChR.

Introduction

(Rac)-CP-601927 hydrochloride is a synthetic compound that has demonstrated significant potential in preclinical studies. Its primary mechanism of action is through its interaction with the α4β2 subtype of the nicotinic acetylcholine receptor. As a partial agonist, it exhibits a dual action: it stimulates the receptor to a lesser degree than the endogenous agonist acetylcholine, while also competing with and blocking the binding of full agonists like nicotine (B1678760). This modulation of the α4β2 nAChR makes (Rac)-CP-601927 hydrochloride a compound of interest for therapeutic applications.

Target Receptor Profile and Binding Affinity

(Rac)-CP-601927 hydrochloride demonstrates high affinity and selectivity for the α4β2 nAChR. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay.

| Receptor Subtype | Kᵢ (nM) | Reference |

| α4β2 nAChR | 1.2 | [1] |

| α3β4 nAChR | 102 | [1] |

The functional potency of (Rac)-CP-601927 hydrochloride is determined by its half-maximal effective concentration (EC₅₀), which is the concentration that elicits 50% of its maximal response.

| Assay Type | EC₅₀ (µM) | Reference |

| Functional Agonist Assay | 2.6 | [1] |

Mechanism of Action and Signaling Pathways

As a partial agonist at the α4β2 nAChR, (Rac)-CP-601927 hydrochloride binds to the receptor at the interface between the α4 and β2 subunits. This binding event induces a conformational change in the receptor, leading to the opening of its intrinsic ion channel. The influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), through the channel causes depolarization of the neuronal membrane.

This initial depolarization can trigger a cascade of downstream signaling events. The influx of Ca²⁺ is particularly important as it acts as a second messenger, activating various intracellular signaling pathways. Two prominent pathways modulated by α4β2 nAChR activation are:

-

PI3K-Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation.

-

MAPK/ERK Pathway: This pathway is involved in the regulation of a wide range of cellular processes, including gene expression and synaptic plasticity.

The partial agonist nature of (Rac)-CP-601927 hydrochloride means that it produces a submaximal receptor response compared to a full agonist. This can be advantageous therapeutically, as it may provide sufficient receptor stimulation to achieve a desired effect while avoiding the overstimulation that can lead to receptor desensitization and potential side effects.

Experimental Protocols

The following sections describe generalized experimental protocols for determining the binding affinity and functional activity of compounds like (Rac)-CP-601927 hydrochloride at the α4β2 nAChR. The specific details for (Rac)-CP-601927 hydrochloride's characterization are based on methods commonly employed in the field for this class of compounds, as the exact protocols from the original discovery publications are not publicly available.

Radioligand Binding Assay (for Kᵢ Determination)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

-

Cell Membranes: Membranes from cell lines stably expressing the human α4β2 nAChR (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled α4β2 nAChR ligand, such as [³H]epibatidine or [¹²⁵I]epibatidine.

-

Test Compound: (Rac)-CP-601927 hydrochloride.

-

Non-specific Binding Control: A high concentration of a known α4β2 nAChR ligand (e.g., nicotine or cytisine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Plate Setup: In a 96-well plate, add the assay components in the following order:

-

Assay buffer.

-

Test compound at various concentrations (typically a 10-point dilution series).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Radioligand at a concentration near its Kₑ (e.g., 0.1-0.5 nM for [³H]epibatidine).

-

Cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assay (for EC₅₀ Determination)

This assay measures the ability of a test compound to activate the α4β2 nAChR, typically by measuring the resulting ion flux or changes in membrane potential. A common method is the two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for human α4 and β2 nAChR subunits.

-

Two-electrode voltage clamp setup.

-

Recording Solution (e.g., ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

-

Test Compound: (Rac)-CP-601927 hydrochloride.

-

Full Agonist Control: Acetylcholine or nicotine.

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Inject the oocytes with a mixture of cRNA for the α4 and β2 subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

-

Compound Application:

-

Apply the test compound at various concentrations to the oocyte via the perfusion system.

-

Record the inward current elicited by the compound.

-

Wash the oocyte with the recording solution between applications to allow for receptor recovery.

-

Apply a saturating concentration of a full agonist to determine the maximal response.

-

-

Data Analysis:

-

Measure the peak current amplitude for each concentration of the test compound.

-

Normalize the responses to the maximal response of the full agonist.

-

Plot the normalized response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

References

(Rac)-CP-601927 hydrochloride as a nAChR agonist

An In-Depth Technical Guide on (Rac)-CP-601927 Hydrochloride as a Nicotinic Acetylcholine (B1216132) Receptor Agonist

Introduction

(Rac)-CP-601927 hydrochloride is the racemic mixture of CP-601927, a compound recognized for its activity as a nicotinic acetylcholine receptor (nAChR) agonist.[1] The active enantiomer, CP-601927, demonstrates high affinity and selectivity as a partial agonist for the α4β2 nAChR subtype.[2][3] Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission within the central and peripheral nervous systems.[4] The α4β2 subtype is particularly abundant in the brain and is a key target for therapeutic agents aimed at smoking cessation and for compounds with potential antidepressant effects.[5][6] The dysregulation of nAChR activity has been implicated in a variety of neurological conditions, making compounds like CP-601927 valuable tools for research and drug development.[4] This guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with (Rac)-CP-601927 hydrochloride.

Quantitative Data Presentation

The pharmacological profile of the active component, CP-601927, has been characterized through various in vitro assays to determine its binding affinity and functional potency at different nAChR subtypes. This data is crucial for understanding its selectivity and mechanism of action.

| Parameter | nAChR Subtype | Value | Reference |

| Binding Affinity (Ki) | α4β2 | 1.2 nM | [1][2] |

| α3β4 | 102 nM | [1] | |

| Functional Potency (EC50) | α4β2 | 2.6 µM | [2] |

Table 1: In Vitro Pharmacological Data for CP-601927.

Signaling Pathways

Activation of nicotinic acetylcholine receptors by an agonist such as CP-601927 initiates a cascade of intracellular events. The binding of the agonist to the receptor triggers a conformational change, opening the ion channel.[7] This allows the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the cell membrane. This depolarization can trigger downstream signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-activated protein kinase (MAPK) pathways, which are involved in various cellular processes including cell survival and proliferation.[4][8]

Experimental Protocols

The characterization of involves several key experimental methodologies. The following sections detail the protocols for radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[4]

Objective: To determine the binding affinity of (Rac)-CP-601927 hydrochloride for specific nAChR subtypes (e.g., α4β2, α3β4).

Materials:

-

Membrane Preparations: Membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.[4]

-

Radioligand: A high-affinity nAChR ligand, such as [3H]cytisine for α4β2 or [3H]epibatidine for α3β4.[9]

-

Test Compound: (Rac)-CP-601927 hydrochloride, prepared in serial dilutions.

-

Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine).[4]

-

Binding Buffer: e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]

-

Apparatus: 96-well plates, filter mats (e.g., GF/C filters pre-soaked in polyethyleneimine), vacuum filtration manifold, and a liquid scintillation counter.[10]

Protocol:

-

Membrane Preparation:

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation, radioligand, and binding buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of an unlabeled ligand (e.g., nicotine).[4]

-

Competition Binding: Membrane preparation, radioligand, and varying concentrations of (Rac)-CP-601927 hydrochloride.

-

-

The typical final assay volume is around 250 µL.[10]

-

-

Incubation:

-

Filtration and Washing:

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through nAChRs in response to the application of an agonist, providing information on the compound's potency (EC50) and efficacy.[8] The whole-cell configuration is commonly used for this purpose.[13]

Objective: To characterize the functional properties of .

Materials:

-

Cells: A cell line (e.g., HEK293) expressing the nAChR subtype of interest.[8]

-

External Solution (aCSF): Composition in mM: 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose.[14]

-

Internal (Pipette) Solution: Composition in mM: 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, pH adjusted to 7.3.[14]

-

Test Compound: (Rac)-CP-601927 hydrochloride at various concentrations.

-

Apparatus: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, and data acquisition software.[15]

Protocol:

-

Cell Preparation:

-

Plate cells expressing the target nAChR subtype on coverslips for recording.

-

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with the internal solution.[13]

-

-

Establishing a Whole-Cell Recording:

-

Position the micropipette near a target cell and apply slight positive pressure.

-

Form a high-resistance "giga-seal" ( >1 GΩ) between the pipette tip and the cell membrane.[14]

-

Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration. This establishes electrical and diffusive access to the cell's interior.[13]

-

-

Voltage-Clamp Recording:

-

Clamp the cell's membrane potential at a holding potential, typically -60 mV or -70 mV.[13]

-

Apply the test compound ((Rac)-CP-601927 hydrochloride) at increasing concentrations via the perfusion system.

-

Record the inward currents elicited by the compound at each concentration.

-

-

Data Analysis:

-

Measure the peak amplitude of the current at each concentration of the test compound.

-

Normalize the responses to the maximal current elicited by a saturating concentration of a full agonist (e.g., acetylcholine).

-

Plot the normalized current against the logarithm of the compound's concentration to generate a dose-response curve.

-

Fit the curve with the Hill equation to determine the EC50 (concentration that produces 50% of the maximal response) and the maximal efficacy.

-

In Vivo Activity

Preclinical studies have investigated the effects of CP-601927 in animal models. Notably, the compound has been shown to induce significant antidepressant-like effects in mice.[2][3] These in vivo studies are critical for assessing the therapeutic potential of nAChR agonists and understanding their physiological and behavioral consequences. A juvenile toxicity study in rats indicated that CP-601927 was generally well-tolerated, with decreased motor activity observed only in females at the highest dose tested.[16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular actions of smoking cessation drugs at α4β2 nicotinic receptors defined in crystal structures of a homologous binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 13. docs.axolbio.com [docs.axolbio.com]

- 14. Patch Clamp Protocol [labome.com]

- 15. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 16. Toxicity study in juvenile rats with the α4β2 nicotinic acetylcholine receptor partial agonist CP-601,927 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of (Rac)-CP-601927 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-CP-601927 hydrochloride is a racemic mixture of the potent and selective nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, CP-601927. Developed initially as a potential smoking cessation aid, its pharmacological profile has garnered interest for other central nervous system (CNS) applications, notably for its antidepressant-like effects. This document provides a comprehensive technical overview of the pharmacological properties of (Rac)-CP-601927 hydrochloride, including its mechanism of action, binding affinity, functional activity, and in vivo pharmacology, based on publicly available data. Detailed experimental methodologies for key assays are described, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular and systemic effects.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. The α4β2 nAChR subtype is particularly abundant in the brain and is a key mediator of the addictive effects of nicotine (B1678760). Partial agonists of the α4β2 nAChR, such as varenicline, have been successful as smoking cessation therapies. These compounds act by partially stimulating the receptor to reduce withdrawal symptoms while simultaneously blocking nicotine from binding, thereby reducing its rewarding effects. (Rac)-CP-601927 hydrochloride is the racemic form of CP-601927, a compound identified as a high-affinity α4β2 nAChR partial agonist.[1] This guide synthesizes the current knowledge on its pharmacological characteristics.

Mechanism of Action

(Rac)-CP-601927 hydrochloride exerts its effects as a partial agonist at neuronal nAChRs, with a notable selectivity for the α4β2 subtype over the α3β4 subtype.[2] As a partial agonist, it binds to the receptor and elicits a conformational change that opens the ion channel, allowing cation influx (primarily Na⁺ and Ca²⁺) and subsequent neuronal depolarization. However, the magnitude of this response is lower than that produced by a full agonist like acetylcholine or nicotine. This dual action of partial agonism and competitive antagonism at the nicotinic receptor is central to its therapeutic potential.

Signaling Pathway

The binding of (Rac)-CP-601927 to the α4β2 nAChR initiates a cascade of intracellular events. The initial influx of cations leads to membrane depolarization, which can trigger the firing of action potentials and the release of various neurotransmitters, including dopamine. The partial nature of the agonism results in a modulated, rather than maximal, stimulation of these pathways.

References

- 1. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-CP-601927 Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-CP-601927 hydrochloride is a racemic mixture of the potent and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, CP-601927. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic approaches related to this compound. While a specific, detailed synthesis protocol for (Rac)-CP-601927 hydrochloride is not publicly available in peer-reviewed literature, this document outlines general synthetic strategies for the core 1,5-methanobenzo[d]azepine scaffold and discusses the final salt formation. The guide also presents key biological data and a detailed schematic of the α4β2 nAChR signaling pathway, offering valuable insights for researchers in medicinal chemistry and pharmacology.

Discovery and Biological Activity

(Rac)-CP-601927 hydrochloride is the racemic form of CP-601927, a compound identified for its selective partial agonism at the α4β2 nicotinic acetylcholine receptor. This receptor subtype is a key target in the central nervous system for therapeutic intervention in various neurological and psychiatric disorders.

Quantitative Biological Data

The biological activity of the active enantiomer, CP-601927, has been characterized, providing insights into its potency and selectivity.

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (Ki) | α4β2 nAChR | 1.2 nM | [1] |

| α3β4 nAChR | 102 nM | [1] | |

| Functional Potency (EC50) | α4β2 nAChR | 2.6 µM |

Mechanism of Action: α4β2 nAChR Signaling Pathway

As a partial agonist of the α4β2 nAChR, (Rac)-CP-601927 modulates the activity of this ligand-gated ion channel. Upon binding, it induces a conformational change that opens the channel, allowing the influx of cations such as sodium (Na+) and calcium (Ca2+). This influx leads to depolarization of the neuronal membrane and subsequent activation of downstream signaling cascades.

The α4β2 nAChR is a pentameric structure composed of α4 and β2 subunits. The binding of an agonist like CP-601927 to the extracellular domain triggers a series of conformational changes that propagate to the transmembrane domain, resulting in the opening of the ion pore. The influx of Ca2+ is a critical event that activates various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is known to be involved in neuroprotective effects.

Synthesis of (Rac)-CP-601927 Hydrochloride

General Synthetic Strategy for the 1,5-Methanobenzo[d]azepine Core

The synthesis of the core bicyclic amine structure likely involves a multi-step sequence. A potential disconnection approach suggests that the key 1,5-methanobenzo[d]azepine scaffold could be constructed through an intramolecular cyclization reaction.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for key transformations based on general methodologies for similar compounds.

Step 1: Formation of the 1,5-Methanobenzo[d]azepine Core (Illustrative)

The construction of the bicyclic core is a critical step. One possible approach involves an intramolecular Friedel-Crafts type reaction of a suitably substituted N-aralkyl-4-piperidone.

-

Reaction: An N-substituted 4-piperidone (B1582916) with an appropriate aromatic side chain is treated with a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) at elevated temperatures to induce cyclization and dehydration, forming the bridged benzazepine system.

Step 2: Introduction of the Trifluoromethyl Group

The trifluoromethyl group is likely introduced onto the aromatic ring of an intermediate. This can be achieved through various modern trifluoromethylation reactions, such as those employing Ruppert's reagent (TMSCF3) or Togni's reagent.

-

Reaction: A halogenated (e.g., bromo or iodo) benzazepine intermediate is reacted with a trifluoromethyl source in the presence of a suitable catalyst (e.g., a palladium or copper complex) and appropriate ligands and additives.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base of (Rac)-CP-601927 to its hydrochloride salt to improve its solubility and stability.

-

Protocol:

-

Dissolve the purified (Rac)-CP-601927 free base in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of isopropanol (B130326) and diethyl ether).

-

Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise to the stirred solution of the free base at 0-5 °C.

-

Continue stirring for a specified period (e.g., 1-2 hours) at low temperature to allow for complete precipitation of the hydrochloride salt.

-

Collect the precipitate by filtration, wash with a cold, anhydrous solvent (e.g., diethyl ether), and dry under vacuum to a constant weight.

-

Characterization Data (Expected)

The final product, (Rac)-CP-601927 hydrochloride, would be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Data |

| ¹H NMR | Peaks corresponding to the aromatic and aliphatic protons of the 1,5-methanobenzo[d]azepine core, with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for all carbon atoms, including the characteristic quartet for the trifluoromethyl group. |

| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base of (Rac)-CP-601927. |

| Elemental Analysis | Percentages of C, H, N, F, and Cl consistent with the molecular formula of the hydrochloride salt. |

Conclusion

(Rac)-CP-601927 hydrochloride is a significant pharmacological tool for studying the α4β2 nicotinic acetylcholine receptor. While detailed synthetic procedures remain proprietary, this guide provides a framework for understanding its discovery, mechanism of action, and potential synthetic routes. The provided biological data and signaling pathway diagrams offer a valuable resource for researchers in the field of drug discovery and development. Further investigation into the specific synthetic methodologies will be crucial for enabling broader research and potential therapeutic applications of this compound and its analogs.

References

In Vitro Characterization of (Rac)-CP-601927 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-CP-601927 hydrochloride is the racemic mixture of the potent and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, CP-601927, and its enantiomer. As a modulator of a key receptor implicated in various neurological processes, its in vitro characterization is crucial for understanding its therapeutic potential and mechanism of action. This document provides a comprehensive technical overview of the in vitro pharmacological profile of (Rac)-CP-601927 hydrochloride, including its binding affinity, functional efficacy, and the experimental methodologies used for its characterization. Furthermore, it delineates the key signaling pathways associated with the activation of α4β2 nAChRs by partial agonists.

Pharmacological Profile

(Rac)-CP-601927 hydrochloride is a racemic mixture. The in vitro pharmacological data presented here is primarily based on the characterization of its constituent enantiomers, CP-601927 and CP-601932. CP-601927 is a selective α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist.[1]

Binding Affinity

The binding affinity of the enantiomer CP-601927 for different nAChR subtypes has been determined through radioligand binding assays. The data demonstrates high affinity and selectivity for the α4β2 subtype.

| Compound | Receptor Subtype | Ki (nM) |

| CP-601927 | α4β2 | 1.2 |

| α3β4 | 102 | |

| α1-containing | ≥ 500 | |

| α7 | > 1000 |

Table 1: Binding affinities (Ki) of CP-601927 for various nAChR subtypes.

Functional Efficacy

As a partial agonist, CP-601927 elicits a response that is lower than that of a full agonist like nicotine. Its functional efficacy has been quantified in cell-based assays.

| Compound | Receptor Subtype | EC50 (µM) | Relative Efficacy (%) |

| CP-601927 | α4β2 | 2.6 | Low |

Table 2: Functional potency (EC50) and relative efficacy of CP-601927 at the α4β2 nAChR.

Experimental Protocols

The following sections describe the general methodologies employed for the in vitro characterization of nAChR partial agonists like CP-601927.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: The assay measures the ability of a non-labeled compound (the "competitor," e.g., CP-601927) to displace a radiolabeled ligand (e.g., [3H]cytisine or [125I]epibatidine) from its binding site on the receptor.

General Procedure:

-

Membrane Preparation: Cell membranes expressing the nAChR subtype of interest (e.g., HEK293 cells stably expressing human α4β2 nAChRs) are prepared.

-

Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competitor compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay (Ion Flux or Membrane Potential)

This assay is used to determine the functional potency (EC50) and efficacy of a compound as an agonist or partial agonist.

Principle: Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na+ and Ca2+), causing membrane depolarization. This can be measured directly as ion flux or indirectly as a change in membrane potential.

General Procedure (using a fluorescent membrane potential dye):

-

Cell Plating: Cells expressing the nAChR subtype of interest are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a fluorescent membrane potential-sensitive dye.

-

Compound Addition: Varying concentrations of the test compound (e.g., CP-601927) are added to the wells.

-

Fluorescence Measurement: The change in fluorescence, which is proportional to the change in membrane potential, is measured over time using a fluorescence plate reader.

-

Data Analysis: The data is used to generate a dose-response curve, from which the EC50 and the maximum response (Emax) are determined. The efficacy is often expressed relative to a full agonist.

Caption: Workflow for a functional assay using a fluorescent dye.

Signaling Pathways

Activation of α4β2 nAChRs by partial agonists like CP-601927 initiates a cascade of intracellular signaling events. While direct ion influx through the receptor channel is the primary event, this can trigger a variety of downstream pathways.

Upon binding of a partial agonist, the α4β2 nAChR undergoes a conformational change, opening the ion channel and allowing the influx of cations such as Na+ and Ca2+. The resulting membrane depolarization can activate voltage-gated calcium channels (VGCCs), further increasing intracellular Ca2+ concentrations. This elevation in intracellular Ca2+ acts as a second messenger, activating various downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. These pathways are known to be involved in a wide range of cellular processes, including cell survival, proliferation, and synaptic plasticity.

Caption: Simplified signaling pathway for α4β2 nAChR partial agonists.

Conclusion

The in vitro characterization of (Rac)-CP-601927 hydrochloride, primarily through the study of its enantiomer CP-601927, reveals it to be a potent and selective partial agonist of the α4β2 nAChR. Its high affinity for this receptor subtype, coupled with low intrinsic efficacy, suggests a pharmacological profile that could be beneficial in therapeutic areas where modulation of cholinergic neurotransmission is desired. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and similar compounds, while the delineated signaling pathways offer insights into its potential downstream cellular effects. Further research is warranted to fully elucidate the specific in vitro profile of the racemic mixture and to explore the functional consequences of its interaction with α4β2 nAChRs in various physiological and pathological contexts.

References

A Technical Guide to the Antidepressant-Like Properties of CP-601927

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CP-601927, a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, and its investigated antidepressant-like properties. The information compiled herein is derived from preclinical studies and is intended to serve as a detailed resource, summarizing quantitative data, experimental methodologies, and associated signaling pathways.

Introduction and Rationale

The cholinergic hypothesis of depression posits that a state of cholinergic dominance or hyperactivity may contribute to the pathophysiology of major depressive disorder.[1] This has led to research into agents that can modulate the cholinergic system. Nicotinic acetylcholine receptors (nAChRs), particularly the high-affinity α4β2 subtype prevalent in the central nervous system, have emerged as key therapeutic targets.[1][2]

CP-601927 was identified by Pfizer as a high-affinity, low-efficacy partial agonist for the α4β2 nAChR, initially as part of a smoking cessation program.[2] Subsequent research explored its potential as an antidepressant, based on the hypothesis that reducing the activity of α4β2* nAChRs through partial agonism or antagonism could produce antidepressant-like effects.[2] This guide synthesizes the key preclinical findings that characterize the antidepressant-like profile of CP-601927.

Mechanism of Action

CP-601927 exerts its effects by acting as a partial agonist at the α4β2 nicotinic acetylcholine receptor. Unlike a full agonist (e.g., acetylcholine), which elicits a maximal receptor response, or an antagonist, which blocks the receptor, a partial agonist binds to and activates the receptor but with lower intrinsic efficacy.[2][3] This can result in a net decrease in cholinergic signaling in two ways:

-

Reduced Efficacy: By occupying the receptor, CP-601927 produces a weaker signal than the endogenous neurotransmitter, acetylcholine, thereby dampening overall cholinergic tone.[2][3]

-

Receptor Desensitization: Sustained binding of a partial agonist can lead to the desensitization of α4β2* nAChRs, rendering them less responsive to acetylcholine.[2][3]

This reduction in cholinergic supersensitivity is believed to be the primary mechanism underlying the compound's antidepressant-like properties.[1]

Quantitative Pharmacological Data

The pharmacological profile of CP-601927 is defined by its high binding affinity and its functional potency as a partial agonist at the α4β2 nAChR.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | α4β2 nAChR | 1.2 nM | [4] |

| Functional Potency (EC50) | α4β2 nAChR | 2.6 μM | [4] |

Preclinical Efficacy in Animal Models

CP-601927 has been evaluated in several standard rodent models used to screen for antidepressant efficacy. The results highlight its potent effects in the forced swim test.

Forced Swim Test (FST)

The FST is a widely used model of "behavioral despair," where a reduction in immobility time is indicative of an antidepressant-like effect.[5][6] CP-601927 demonstrated a strong, dose-dependent reduction in immobility.[2][3]

| Dose (mg/kg, i.p.) | Outcome | Statistical Significance (vs. Saline) | Reference |

| 0.25 | Significant reduction in immobility time | p = 0.0003 | [2][3] |

| 0.75 | Significant reduction in immobility time | p < 0.0001 | [2][3] |

| 1.0 | Significant reduction in immobility time | p < 0.0001 | [2][3] |

| 1.5 | Significant reduction in immobility time | p < 0.0001 | [2][3] |

| Overall Effect | F(4, 44) = 12.6 | p < 0.0001 | [2][3] |

Tail Suspension Test (TST)

In the TST, another model assessing antidepressant potential, CP-601927 showed a trend toward reduced immobility but did not produce a statistically significant effect.[2]

| Dose (mg/kg, i.p.) | Outcome | Statistical Significance (vs. Saline) | Reference |

| 0.25 - 1.5 | Observable decrease in immobility, peaking at 0.75 mg/kg | Not significant | [2][3] |

| Overall Effect | F(4, 40) = 1.96 | p = 0.12 | [2] |

Novelty-Suppressed Feeding Test

This test assesses anhedonia and anxiety-like behavior. CP-601927 increased the latency to eat in a novel environment, an effect often associated with anxiolytics. However, interpretation is confounded by the potential anorexigenic effects of nicotinic compounds.[2]

| Dose (mg/kg, i.p.) | Latency to First Feed | Home Cage Food Intake | Reference |

| 1.0 | Significantly increased (p < 0.01) | No significant change | [2] |

| 1.5 | Significantly increased (p < 0.01) | No significant change | [2] |

Experimental Protocols

The following sections detail the methodologies used in the preclinical evaluation of CP-601927.

Animals and Drug Administration

-

Subjects: Studies primarily utilized male C57BL/6J mice.[4]

-

Administration: CP-601927 or saline vehicle was administered via intraperitoneal (i.p.) injection 30 minutes prior to the commencement of behavioral testing.[3]

Forced Swim Test (FST) Protocol

-

Apparatus: Mice are individually placed in an open cylindrical container (e.g., 30 cm height, 20 cm diameter) filled with water (e.g., 25 ± 1°C) to a level that prevents them from touching the bottom or escaping.[5][7]

-

Procedure: The total test duration is typically 6 minutes.[7]

-

Measurement: The primary endpoint is the time spent immobile during the final 4 minutes of the test.[7] Immobility is defined as the cessation of struggling, with movements limited to those necessary to keep the head above water.[6]

Tail Suspension Test (TST) Protocol

-

Apparatus: Mice are suspended approximately 50 cm above the floor using adhesive tape placed about 1 cm from the tip of the tail.[7] This is done in a visually and acoustically isolated environment.

-

Procedure: The test duration is 6 minutes.[7]

-

Measurement: The total time spent immobile is recorded. Immobility is defined as the complete absence of escape-oriented behavior.[7]

Novelty-Suppressed Feeding Protocol

-

Procedure: After a period of food deprivation, mice are placed in a novel, open-field arena with a single food pellet placed in the center.

-

Measurement: The primary measure is the latency (time) to begin eating.[2]

-

Control: To control for potential anorexigenic effects of the drug, food intake in the familiar home cage environment is also measured separately.[2] A drug is considered to have a specific anxiolytic-like effect if it reduces the latency to feed in the novel environment without suppressing appetite in the home cage.[2]

Associated Signaling Pathways

The antidepressant-like effects of CP-601927 are initiated by its interaction with the α4β2 nAChR, a ligand-gated ion channel. Partial agonism leads to modulated intracellular signaling compared to a full agonist. While specific downstream pathways for CP-601927's antidepressant action are not fully elucidated, general nAChR signaling provides a framework. Activation of nAChRs, particularly the highly Ca²⁺-permeable α7 subtype, is known to engage neuroprotective and plasticity-related pathways such as the PI3K-Akt and MAPK/ERK pathways.[8] It is plausible that the sustained, low-level activation by a partial agonist like CP-601927 could modulate these pathways to promote neuronal resilience.

Summary and Conclusion

CP-601927 is a selective α4β2 nAChR partial agonist that demonstrates significant antidepressant-like activity in preclinical models, most notably in the mouse forced swim test.[2][3] Its mechanism is believed to involve the attenuation of central cholinergic signaling through low-efficacy partial agonism at the α4β2 receptor.[1][2] While its effects in the tail suspension test were not statistically significant, and its profile in the novelty-suppressed feeding test was confounded by potential effects on appetite, the robust and consistent results in the FST provided a strong rationale for its investigation as a novel antidepressant.[2] Despite this promising preclinical profile, clinical development of CP-601927 for major depressive disorder was ultimately discontinued.[9][10] Nevertheless, the study of CP-601927 and similar compounds has provided valuable insights into the role of the nicotinic cholinergic system in mood regulation and validates the α4β2 nAChR as a viable target for the development of novel antidepressant therapies.

References

- 1. The potent and selective α4β2*/α6*-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CP-601927 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. The contribution of agonist and antagonist activities of α4β2* nAChR ligands to smoking cessation efficacy: a quantitative analysis of literature data - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Rac)-CP-601927 Hydrochloride

CAS Number: 230615-01-7

This technical guide provides a comprehensive overview of (Rac)-CP-601927 hydrochloride, a racemic compound used in neuroscience research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its mechanism of action, biological effects, and relevant experimental protocols.

Core Compound Information

(Rac)-CP-601927 hydrochloride is the racemic mixture of CP-601927. The active enantiomer, CP-601927, is a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] This receptor subtype is widely expressed in the central nervous system and plays a crucial role in various cognitive and neurological processes.

Chemical and Physical Properties

Detailed physicochemical properties, a specific synthesis protocol, and comprehensive analytical data (NMR, MS, HPLC) for (Rac)-CP-601927 hydrochloride are not extensively available in publicly accessible scientific literature. The information below is compiled from commercial supplier data.

| Property | Value |

| CAS Number | 230615-01-7 |

| Chemical Formula | C₁₂H₁₂F₃N·HCl |

| Appearance | Solid |

| Purity | Typically >99% (as reported by commercial suppliers) |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability |

Note: The IUPAC name for the free base is (1R,5S)-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine.

Mechanism of Action and Signaling Pathway

CP-601927, the active component of the racemate, acts as a partial agonist at the α4β2 nAChR. This means it binds to the receptor and elicits a response that is lower than that of a full agonist like acetylcholine.[1] The binding of an agonist to the α4β2 nAChR, a ligand-gated ion channel, induces a conformational change that opens the channel, allowing the influx of cations, primarily Ca²⁺ and Na⁺. This influx leads to neuronal depolarization and the activation of downstream signaling cascades.

One of the key pathways activated by α4β2 nAChR stimulation is the PI3K-Akt signaling pathway, which is known to be involved in cell survival and neuroprotection.

Biological Activity and In Vivo Studies

Research has shown that CP-601927 exhibits antidepressant-like effects in animal models.[1] These effects are believed to be mediated by its action on α4β2 nAChRs.

Receptor Binding Affinity

The binding affinity (Ki) of CP-601927 for different nAChR subtypes has been determined through radioligand binding assays.

| Receptor Subtype | Ki (nM) |

| α4β2 | 1.2 |

| α3β4 | 102 |

Data sourced from MedChemExpress.[1]

In Vivo Efficacy

The antidepressant-like activity of CP-601927 has been evaluated in mice using the forced swim test and the novelty-suppressed feeding test.

| In Vivo Model | Effective Dose Range (mg/kg, i.p.) |

| Forced Swim Test | 0.25 - 1.5 |

| Novelty-Suppressed Feeding Test | 1.0 - 1.5 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of (Rac)-CP-601927 hydrochloride.

Radioligand Binding Assay for Ki Determination

This protocol outlines the steps for a competitive radioligand binding assay to determine the Ki of a test compound for the α4β2 nAChR.

Methodology:

-

Membrane Preparation:

-

Utilize cell membranes from a stable cell line expressing the human α4β2 nAChR or from rodent brain tissue known to have high receptor density.

-

Homogenize the cells or tissue in a suitable buffer and perform differential centrifugation to isolate the membrane fraction.

-

Resuspend the final membrane pellet in an appropriate binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]epibatidine or [³H]cytisine), and a range of concentrations of (Rac)-CP-601927 hydrochloride.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known α4β2 nAChR ligand like nicotine).

-

Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold wash buffer to minimize non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Dissolution Protocol

For intraperitoneal (i.p.) administration in mice, (Rac)-CP-601927 hydrochloride can be prepared in various vehicles.

Example Vehicle Formulations:

-

Vehicle 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

-

Vehicle 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).

-

Vehicle 3: 10% DMSO, 90% Corn Oil.

Preparation Steps (Example for Vehicle 1):

-

Prepare a stock solution of (Rac)-CP-601927 hydrochloride in DMSO.

-

Sequentially add PEG300, Tween-80, and Saline, ensuring the solution is thoroughly mixed after each addition.

-

If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

-

It is recommended to prepare the working solution fresh on the day of the experiment.

Forced Swim Test (FST) in Mice

The FST is a behavioral test used to assess antidepressant-like activity.

Methodology:

-

Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure:

-

Administer (Rac)-CP-601927 hydrochloride or vehicle to the mice at the desired doses and time points before the test.

-

Allow the mice to acclimate to the testing room for at least 30 minutes.

-

Gently place each mouse into the cylinder of water.

-

The test session typically lasts for 6 minutes. The behavior is often recorded for the last 4 minutes of the session.

-

An observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

-

-

Data Analysis: Compare the mean duration of immobility between the different treatment groups and the vehicle control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Novelty-Suppressed Feeding Test (NSFT)

The NSFT is used to assess anxiety- and depression-related behaviors.

Methodology:

-

Apparatus: A novel, open-field arena (e.g., a brightly lit 50x50 cm box with an open top). A single food pellet is placed on a small, white paper platform in the center of the arena.

-

Procedure:

-

Food deprive the mice for a set period (e.g., 24 hours) before the test, with free access to water.

-

Administer (Rac)-CP-601927 hydrochloride or vehicle prior to the test.

-

Place the mouse in a corner of the arena.

-

Measure the latency to begin eating the food pellet. The test is typically run for a maximum of 5-10 minutes.

-

Immediately after the test, the mouse is returned to its home cage with a pre-weighed amount of food to measure home cage food consumption over a short period (e.g., 5 minutes) to control for effects on appetite.

-

-

Data Analysis: The primary measure is the latency to eat in the novel environment. A decrease in this latency suggests anxiolytic or antidepressant-like effects. Home cage food consumption is analyzed to ensure that the effects on feeding latency are not due to changes in overall appetite.

Conclusion

(Rac)-CP-601927 hydrochloride serves as a valuable research tool for investigating the role of the α4β2 nicotinic acetylcholine receptor in the central nervous system. Its demonstrated antidepressant-like effects in preclinical models highlight the therapeutic potential of targeting this receptor system for mood disorders. This guide provides a foundational understanding of its biological activity and offers detailed protocols to aid in the design and execution of further research. The lack of publicly available, detailed synthesis and analytical data underscores the need for researchers to rely on reputable commercial sources and perform their own analytical validation.

References

An In-depth Technical Guide to (Rac)-CP-601927 Hydrochloride

This technical guide provides a comprehensive overview of (Rac)-CP-601927 hydrochloride, a racemic compound that acts as a partial agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular properties, pharmacological profile, relevant experimental protocols, and associated signaling pathways.

Molecular and Pharmacological Profile

(Rac)-CP-601927 hydrochloride is the racemic form of CP-601927, a compound recognized for its selective partial agonism at the α4β2 nicotinic acetylcholine receptor.[1][2] Its molecular and pharmacological characteristics are summarized in the tables below.

Table 1: Molecular Properties of (Rac)-CP-601927 Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C12H13ClF3N | [2] |

| Molecular Weight | 263.69 g/mol | [2] |

| CAS Number | 230615-01-7 | [2] |

| Appearance | Solid | [2] |

Table 2: Pharmacological Data for CP-601927

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (Ki) | α4β2 nAChR | 1.2 nM | [1][2] |

| α3β4 nAChR | 102 nM | [2] | |

| Functional Activity (EC50) | α4β2 nAChR | 2.6 µM | [1] |

| Functional Inhibition (IC50) | α4β2 nAChR | 114 nM | [3] |

| α3β4 nAChR | 257 nM | [3] |

Experimental Protocols

Detailed methodologies for key experiments involving (Rac)-CP-601927 and related compounds are provided below. These protocols are foundational for assessing the pharmacological and behavioral effects of nAChR modulators.

In Vivo Assessment of Antidepressant-Like Effects in Mice

This protocol outlines the methodology for evaluating the antidepressant-like properties of CP-601927 using the forced swim test (FST) and tail suspension test (TST) in mice.[4]

-

Subjects: Male C57BL/6J mice are commonly used.[1]

-

Drug Preparation and Administration:

-

Prepare solutions of CP-601927 in phosphate-buffered saline (saline).

-

Administer the compound intraperitoneally (i.p.) at doses ranging from 0.25 mg/kg to 1.5 mg/kg.[4]

-

A vehicle control group (saline) and a positive control group (e.g., Fluoxetine at 10 mg/kg) should be included.[4]

-

Injections are typically given 30 minutes prior to the behavioral test.[4]

-

-

Forced Swim Test (FST):

-

Place individual mice in a transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (20°C ± 2°C) to a level where the mouse cannot touch the bottom.[5][6]

-

The test duration is typically 6 minutes.

-

Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and making only the movements necessary to keep the head above water.[6]

-

-

Tail Suspension Test (TST):

-

Suspend mice individually by their tails from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail.

-

The suspension height should prevent the mouse from reaching any surfaces.

-

The test duration is 6 minutes.

-

Record the total time the mouse remains immobile.[7]

-

-

Data Analysis:

Radioligand Binding Assay for nAChR Affinity

This protocol provides a general framework for determining the binding affinity (Ki) of a compound like CP-601927 for nAChR subtypes using a competitive radioligand binding assay.[9][10]

-

Materials:

-

Receptor Source: Cell membranes from cell lines (e.g., HEK293) expressing the specific nAChR subtype of interest (e.g., α4β2).[9]

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]Cytisine for α4β2 nAChRs).[10]

-

Test Compound: (Rac)-CP-601927 hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine).[11]

-

-

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor and prepare a membrane fraction through differential centrifugation.[12]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).[13]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).[9][11]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[12]

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp to measure the functional activity (e.g., EC50) of nAChR agonists like CP-601927.[14][15]

-

Cell Preparation: Use a cell line (e.g., HEK293 or Neuro2a) transiently or stably expressing the nAChR subtype of interest.[16][17]

-

Recording Setup:

-

Pipettes: Fabricate glass micropipettes with a specific resistance when filled with intracellular solution.

-

Intracellular Solution: Contains ions mimicking the intracellular environment (e.g., KCl, MgCl2, EGTA, HEPES).

-

Extracellular Solution: Contains ions mimicking the extracellular environment (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES).

-

-

Procedure:

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.[15]

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Drug Application: Perfuse the cell with the extracellular solution containing various concentrations of the agonist (CP-601927).

-

Current Recording: Record the inward currents elicited by the agonist application.

-

-

Data Analysis:

-

Measure the peak amplitude of the current at each agonist concentration.

-

Plot the normalized current amplitude against the logarithm of the agonist concentration.

-

Fit the data with a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways activated by nAChR agonists and a typical experimental workflow for in vivo studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Partial Agonists of the α3β4* Neuronal Nicotinic Acetylcholine Receptor Reduce Ethanol Consumption and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The antidepressant effect of short- and long-term zinc exposition is partly mediated by P2X7 receptors in male mice [frontiersin.org]

- 6. Evaluation of Antidepressant Activity of Ethanolic Extract of Alangium Salviifolium (L. F.) Wangerin in Swiss Albino Mice. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. mdpi.com [mdpi.com]

- 8. Blockade of nociceptin/orphanin FQ-NOP receptor signalling produces antidepressant-like effects: pharmacological and genetic evidences from the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. Whole-cell patch-clamp recording of nicotinic acetylcholine receptors in adult Brugia malayi muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole Cell Patch Clamp Protocol [protocols.io]

- 16. benchchem.com [benchchem.com]

- 17. Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior [mdpi.com]

(Rac)-CP-601927 Hydrochloride: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-CP-601927 hydrochloride is a racemic mixture of CP-601927, a potent and selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). Preclinical evidence strongly suggests its potential as a novel therapeutic agent for major depressive disorder. This technical guide provides an in-depth overview of (Rac)-CP-601927 hydrochloride, including its mechanism of action, pharmacological properties, key preclinical findings, and detailed experimental methodologies. The information is intended to support further research and drug development efforts in the field of neuropsychopharmacology.

Introduction

(Rac)-CP-601927 hydrochloride has emerged as a compound of interest due to the growing body of evidence implicating the cholinergic system, particularly the α4β2 nicotinic acetylcholine receptor, in the pathophysiology of depression. As a partial agonist, CP-601927 exhibits a unique pharmacological profile, offering the potential for therapeutic efficacy with a favorable side-effect profile compared to full agonists. This document serves as a comprehensive resource for researchers, summarizing the current knowledge on this compound and providing detailed protocols to facilitate further investigation.

Mechanism of Action